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molecular formula C9H6F3N B128601 2-(Trifluoromethyl)phenylacetonitrile CAS No. 3038-47-9

2-(Trifluoromethyl)phenylacetonitrile

Cat. No. B128601
M. Wt: 185.15 g/mol
InChI Key: QXDCZSJGEUSERL-UHFFFAOYSA-N
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Patent
US04209621

Procedure details

A mixture of 75 g. (0.31 mole) of o-trifluoromethylbenzyl bromide, 120 g. (0.55 mole) of potassium cyanide, 150 ml. of water and 600 ml. of absolute ethanol is stirred and heated under reflux for 20 hours. The reaction mixture is diluted with 4 liters of water and is extracted with 500 ml. of ether. The extract is dried over anhydrous potassium carbonate and evaporated. Distillation gives 45 g. of the desired product b.p. 103°-105° C./10 mm.
Quantity
0.31 mol
Type
reactant
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Br.[C-:13]#[N:14].[K+].C(O)C>O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
0.31 mol
Type
reactant
Smiles
FC(C1=C(CBr)C=CC=C1)(F)F
Step Two
Name
Quantity
0.55 mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 75 g
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
is extracted with 500 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
gives 45 g

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CC#N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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